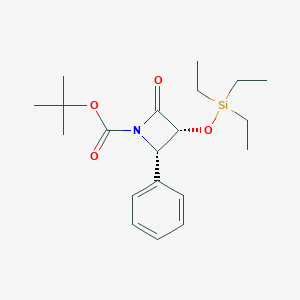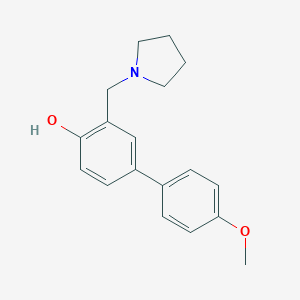![molecular formula C10H20N2 B027161 1,8-Diazabicyclo[6.3.1]dodecane CAS No. 100098-22-4](/img/structure/B27161.png)
1,8-Diazabicyclo[6.3.1]dodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Diazabicyclo[6.3.1]dodecane, commonly known as DABCO, is a bicyclic amidine compound that has been widely used in various fields of chemistry. It has a unique structure that makes it an important reagent in organic synthesis and catalysis. DABCO is a colorless, crystalline solid that is soluble in water and organic solvents. Its chemical formula is C10H20N2, and its molecular weight is 172.28 g/mol.
Wirkmechanismus
The mechanism of action of DABCO in organic reactions and catalysis is not fully understood, but it is believed to act as a nucleophile and a base. In Michael addition reactions, DABCO acts as a nucleophile and attacks the electrophilic carbon of the α,β-unsaturated carbonyl compound. In aldol condensation reactions, DABCO acts as a base and deprotonates the α-carbon of the carbonyl compound, leading to the formation of the enolate ion.
Biochemische Und Physiologische Effekte
DABCO has been shown to have some biochemical and physiological effects, such as anti-inflammatory, analgesic, and antitumor activities. However, these effects are not well studied, and further research is needed to fully understand the mechanism of action and potential therapeutic applications of DABCO.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DABCO in lab experiments include its versatility, high reactivity, and low toxicity. DABCO is also readily available and relatively inexpensive. However, DABCO has some limitations, such as its sensitivity to air and moisture, which can affect its reactivity and stability. In addition, DABCO can form complexes with metal ions, which can interfere with some reactions.
Zukünftige Richtungen
There are several future directions for the research on DABCO, including the development of new synthetic methods, the exploration of its catalytic properties in various reactions, and the investigation of its potential therapeutic applications. In addition, the use of DABCO in the preparation of new materials, such as polymers and composites, is an area of active research. Further studies are also needed to fully understand the mechanism of action of DABCO in organic reactions and catalysis.
Synthesemethoden
There are several methods for synthesizing DABCO, but the most common one involves the reaction between piperazine and formaldehyde. The reaction is carried out in the presence of a base such as sodium hydroxide, and the product is purified by recrystallization. Other methods for synthesizing DABCO include the reaction between 1,2-diaminoethane and cyclohexanone, and the reaction between 1,4-diaminobutane and formaldehyde.
Wissenschaftliche Forschungsanwendungen
DABCO has been extensively used in various scientific research fields, including organic synthesis, catalysis, polymer chemistry, and materials science. It is a versatile reagent that can be used in a wide range of reactions, such as Michael addition, aldol condensation, and cycloaddition. DABCO is also a useful catalyst for various organic transformations, such as oxidation, reduction, and coupling reactions. In addition, DABCO has been used in the preparation of various polymers, such as polyurethanes, polyamides, and polyimides.
Eigenschaften
CAS-Nummer |
100098-22-4 |
|---|---|
Produktname |
1,8-Diazabicyclo[6.3.1]dodecane |
Molekularformel |
C10H20N2 |
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
1,8-diazabicyclo[6.3.1]dodecane |
InChI |
InChI=1S/C10H20N2/c1-2-4-7-12-9-5-8-11(10-12)6-3-1/h1-10H2 |
InChI-Schlüssel |
INBYVNOVCKAAGO-UHFFFAOYSA-N |
SMILES |
C1CCCN2CCCN(C2)CC1 |
Kanonische SMILES |
C1CCCN2CCCN(C2)CC1 |
Andere CAS-Nummern |
100098-22-4 |
Synonyme |
1,8-Diazabicyclo[6.3.1]dodecane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



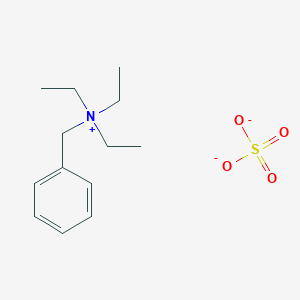
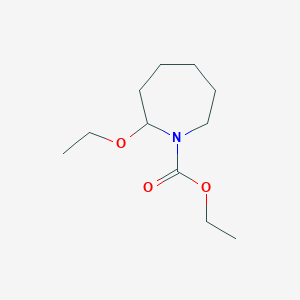
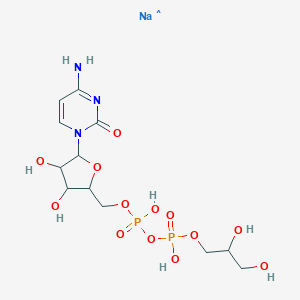
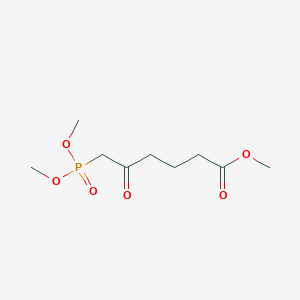
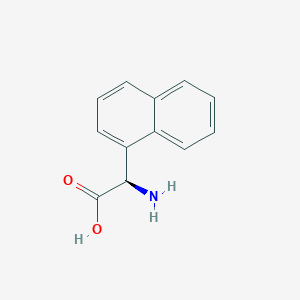
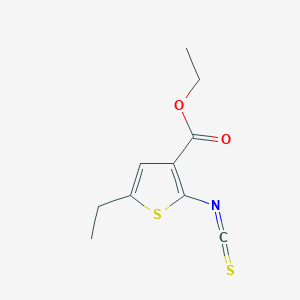
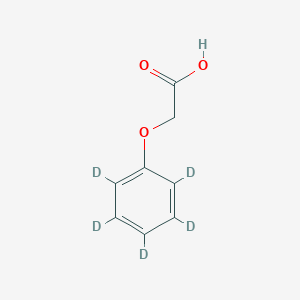
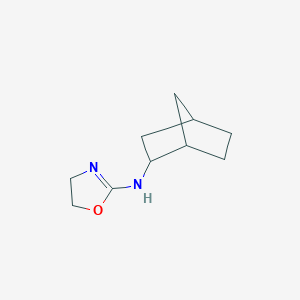
![Ethyl 3-[4-(chloromethyl)phenyl]propanoate](/img/structure/B27110.png)
![2-aminopyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B27112.png)
